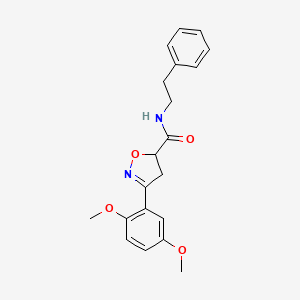![molecular formula C18H18N2O3 B4615203 N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-3-chromanecarboxamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Antitumor Activity : CI-994, a derivative of this compound, has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. This activity is mechanistically related to its antitumor activity, particularly in colon carcinoma cells (Kraker et al., 2003).
Selective Androgen Receptor Modulation : Another derivative, S-4, is a non-steroidal selective androgen receptor modulator with tissue-selective androgenic and anabolic effects. It has demonstrated potential in skeletal effects and bone anabolism in osteopenic female rats, showing recovery of bone parameters to intact levels (Kearbey et al., 2009).
Conformational Studies and Synthesis : Ab initio quantum mechanical studies have been performed on a cyclic analogue of this compound, showing a γ-turn geometry. This study also describes the synthesis of the peptide analogue in its racemic form (Avenoza et al., 1999).
Antimicrobial and Antitumor Activities : The compound and its derivatives have been evaluated for their antimicrobial activity against various bacterial strains and fungal species, with certain derivatives exhibiting selective high inhibitory effects against specific microorganisms. Moreover, some of these compounds have been found to possess antitumor activities (Ghazzali et al., 2012).
- been conducted to understand the binding characteristics of derivatives of N-[4-(acetylamino)phenyl]-3-chromanecarboxamide to human serum albumin (HSA), which is crucial for pharmacokinetic mechanisms. The interaction with HSA was investigated using spectroscopy and computational approaches, indicating its potential as a drug candidate with anticancer and antibacterial properties (Karthikeyan et al., 2017).
Molecular Docking and Density Functional Theory (DFT) Calculations : Molecular docking studies have been carried out to understand the interaction of certain derivatives with target proteins. DFT calculations have been used to analyze the molecular structure and energy levels of these compounds, contributing to their understanding as potential antimicrobial agents (Almutairi et al., 2018).
Sulfur(VI) Fluoride Synthesis : Research has also focused on the synthesis and application of derivatives like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), demonstrating its utility in the synthesis of various sulfur(VI) fluorides under mild conditions (Zhou et al., 2018).
Anticoagulant Screening : N-[(Aminoalkyl)phenyl]-1-naphthamides and related derivatives have been synthesized and evaluated for their anticoagulant effects in human plasma. The study contributes to the understanding of these compounds' potential as anticoagulant agents (Nguyen & Ma, 2017).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-15-6-8-16(9-7-15)20-18(22)14-10-13-4-2-3-5-17(13)23-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKEVDNKZNXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)
![3-bromo-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4615135.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)
![8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4615167.png)
![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)
![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)
